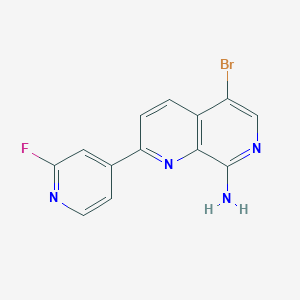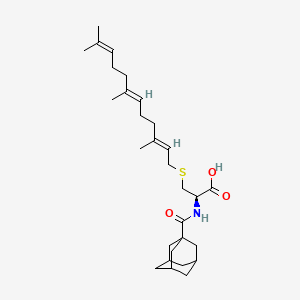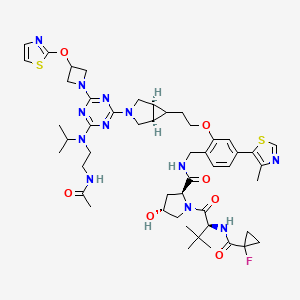
BRD9 Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD9 Degrader-1 is a small molecule designed to selectively degrade the bromodomain-containing protein 9 (BRD9). BRD9 is a component of the non-canonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by modifying chromatin structure. The degradation of BRD9 has shown potential in treating various cancers, including acute myeloid leukemia and synovial sarcoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BRD9 Degrader-1 involves the creation of a bifunctional molecule that can bind to both BRD9 and an E3 ubiquitin ligase, such as Cereblon. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of a ligand that specifically binds to BRD9.
Linker Attachment: The attachment of a linker molecule to the BRD9 ligand.
E3 Ligase Binder Synthesis: The synthesis of a ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD9 ligand-linker complex to the E3 ligase binder.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: BRD9 Degrader-1 primarily undergoes the following types of reactions:
Binding Reactions: The compound binds to BRD9 and the E3 ubiquitin ligase.
Ubiquitination: The formation of a ternary complex leads to the ubiquitination of BRD9.
Proteasomal Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome
Common Reagents and Conditions:
Reagents: Ligands for BRD9 and Cereblon, linker molecules, solvents such as dimethyl sulfoxide (DMSO), and catalysts.
Major Products: The major product of the reactions involving this compound is the degraded BRD9 protein, which leads to the inhibition of its function in the ncSWI/SNF complex .
Applications De Recherche Scientifique
BRD9 Degrader-1 has a wide range of scientific research applications, including:
Mécanisme D'action
BRD9 Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with BRD9 and the E3 ubiquitin ligase Cereblon. This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the ncSWI/SNF complex, leading to altered gene expression and inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
BRD9 Degrader-1 is unique in its ability to selectively degrade BRD9, making it a valuable tool for studying the role of BRD9 in various diseases. Similar compounds include:
These compounds share the common goal of targeting BRD9 for degradation but may differ in their binding affinities, selectivities, and clinical applications.
Propriétés
Formule moléculaire |
C49H65FN12O7S2 |
|---|---|
Poids moléculaire |
1017.2 g/mol |
Nom IUPAC |
(2S,4R)-N-[[2-[2-[(1S,5R)-3-[4-[2-acetamidoethyl(propan-2-yl)amino]-6-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-1,3,5-triazin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1 |
Clé InChI |
MCHONAYJGRIMOE-NUMYIAGESA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5[C@H]6[C@@H]5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
SMILES canonique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


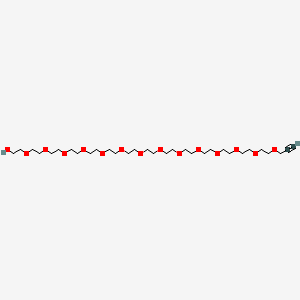

![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
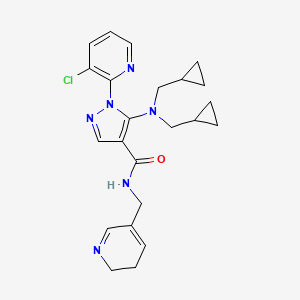
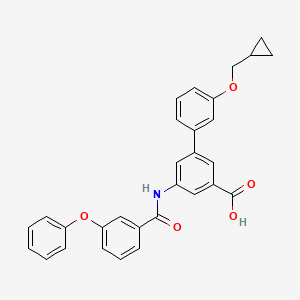

![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
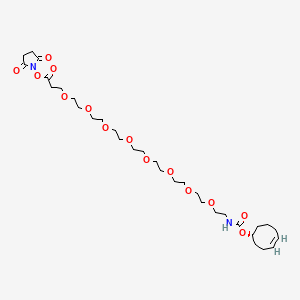
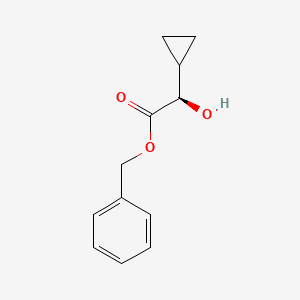
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
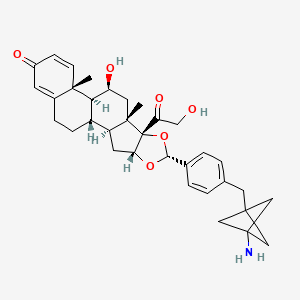
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
